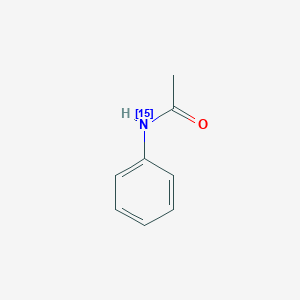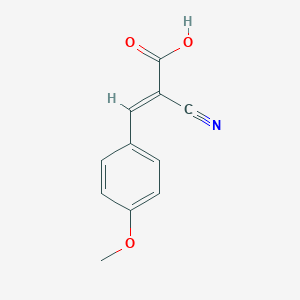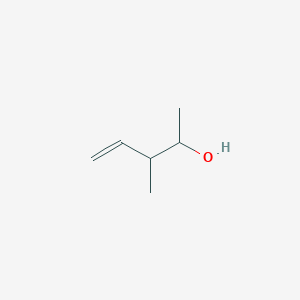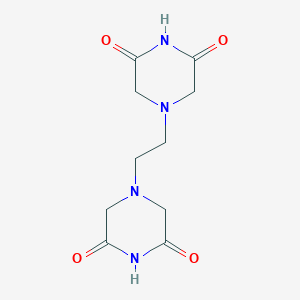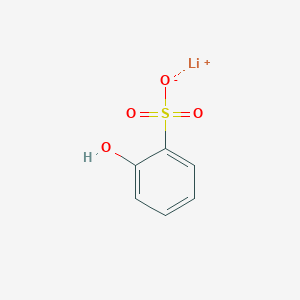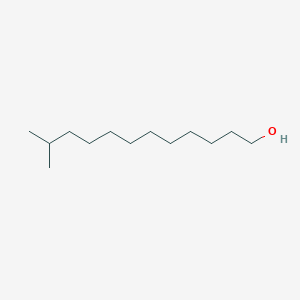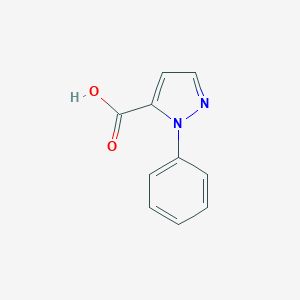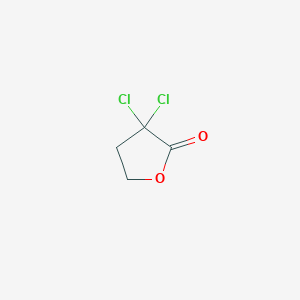
Sodium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate;phosphonomethylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferric pyrophosphate citrate is a soluble iron compound used primarily as an iron replacement product. It is particularly significant in maintaining hemoglobin levels in patients undergoing hemodialysis. The compound is a complex iron salt where the ferric ion is strongly complexed by pyrophosphate and citrate, making it highly water-soluble and suitable for pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ferric pyrophosphate citrate can be synthesized by reacting ferric sulfate with disodium citrate and tetrasodium pyrophosphate. The reaction typically involves dissolving ferric sulfate in water, followed by the dropwise addition of a solution containing disodium citrate and tetrasodium pyrophosphate. The pH of the solution is maintained around 6.31 .
Industrial Production Methods: In industrial settings, the preparation involves dissolving citric acid ferric pyrophosphate in injection water, adjusting the pH to 4.0-5.5, and stirring at a temperature of 40°C-60°C. The solution is then decarbonized, filtered, sterilized, and packaged .
Analyse Des Réactions Chimiques
Types of Reactions: Ferric pyrophosphate citrate undergoes various chemical reactions, including:
Complexation: The ferric ion forms strong complexes with pyrophosphate and citrate, which stabilize the compound in solution.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve oxidizing agents like hydrogen peroxide.
Complexation Reactions: Involve reagents such as disodium citrate and tetrasodium pyrophosphate under controlled pH conditions.
Major Products:
Oxidation: Free radicals and oxidized lipids.
Complexation: Stable ferric pyrophosphate citrate complexes.
Applications De Recherche Scientifique
Ferric pyrophosphate citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.
Biology: Investigated for its role in iron metabolism and transport within biological systems.
Medicine: Approved for parenteral administration to treat iron deficiency anemia in patients undergoing hemodialysis.
Industry: Utilized in the formulation of iron supplements and intravenous iron therapies.
Mécanisme D'action
Ferric pyrophosphate citrate exerts its effects by delivering iron directly to transferrin, the iron-binding protein in plasma. The compound forms a complex with transferrin, allowing for efficient iron transport to erythroid precursor cells, where it is incorporated into hemoglobin . This mechanism reduces the risk of free iron-induced oxidative stress and inflammation .
Similar Compounds:
Ferric Pyrophosphate: Another iron replacement product with similar applications but different solubility and bioavailability properties.
Ferric Citrate: Used for similar purposes but has a different chemical structure and pharmacokinetics.
Uniqueness: Ferric pyrophosphate citrate is unique due to its high water solubility, non-colloidal nature, and ability to directly transfer iron to transferrin without the need for macrophage processing. This reduces the risk of anaphylaxis and oxidative stress compared to other intravenous iron formulations .
Propriétés
| The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin. | |
Numéro CAS |
1332-96-3 |
Formule moléculaire |
C18H24Fe4O42P6 |
Poids moléculaire |
1321.6 g/mol |
Nom IUPAC |
hydron;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphonato phosphate |
InChI |
InChI=1S/3C6H8O7.4Fe.3H4O7P2/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;3*1-8(2,3)7-9(4,5)6/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*(H2,1,2,3)(H2,4,5,6)/q;;;4*+3;;;/p-12 |
Clé InChI |
SXAWSYZURCZSDX-UHFFFAOYSA-B |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].C(P(=O)(O)O)P(=O)(O)O.[Na+].[Fe+3].[Fe+3] |
SMILES canonique |
[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
Point d'ébullition |
309.6ºC at 760 mmHg |
Solubilité |
Soluble |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



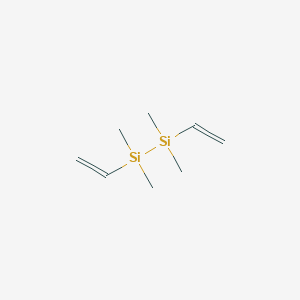
![2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid](/img/structure/B73464.png)
